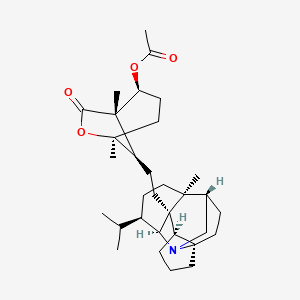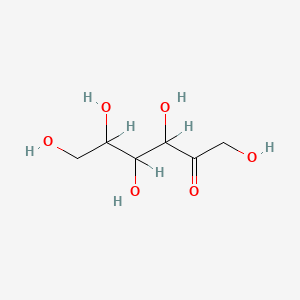
Daphmacrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Daphniphyllum alkaloids, such as daphnimacropodines, involves a divergent synthetic approach that leverages a simple diketone building block. Key features include an intramolecular carbamate aza-Michael addition and a hydropyrrole synthesis via a gold-catalyzed alkyne hydration followed by aldol condensation. This method highlights the complexity and innovation required to access such challenging chemical structures (Chen et al., 2019).
Scientific Research Applications
Norepinephrine (NE) is identified as a key mediator of both natural and drug-induced reward. This research can provide insights into the role of compounds like Daphmacrine in addiction research (Weinshenker & Schroeder, 2007).
The planktonic microcrustacean Daphnia is used as a genomic model for studying stress responses and environmental sex determination, which may have implications in understanding the effects of chemicals like this compound on ecological genomics (Eads, Andrews, & Colbourne, 2008).
Dopamine (DA) has unique effects on cardiovascular regulation, and its receptor agonists, like this compound, might have applications in cardiovascular therapy (Murphy & Elliott, 1990).
The structure of this compound, derived from Daphniphyllum macropodum, has been analyzed, providing insights into its chemical properties, which is crucial for understanding its applications in scientific research (Gibbons & Trotter, 1969).
Research into the effects of catecholamines on cognitive performance during exercise, which involves NE and DA, can be linked to understanding the potential effects of this compound on cognition and physical performance (McMorris et al., 2008).
Studies on the development of sex characteristics in Daphnia magna in response to chemical exposure may provide insights into the potential impact of this compound on endocrine systems (Olmstead & LeBlanc, 2000).
Research on the turnover of brain NE and DA in alcohol-dependent rats provides insights into how this compound might affect these neurotransmitters in similar conditions (Hunt & Majchrowicz, 1974).
The study of matrine, a compound with similarities to this compound, in inflammation and its effects on endothelial cells, could be relevant for understanding the anti-inflammatory potential of this compound (Suo et al., 2009).
properties
IUPAC Name |
[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3/t21-,22-,23+,24-,25+,26+,28+,29+,30+,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUKBFWZEBQMEU-GDGAKTGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


